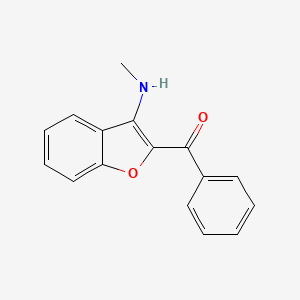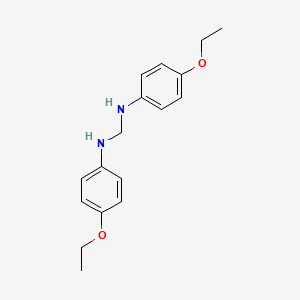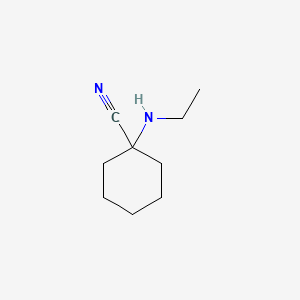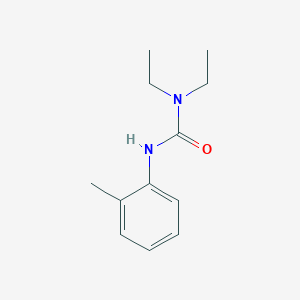
2,7-Disilaoct-4-yne, 2,2,7,7-tetramethyl-3,3,6,6-tetrakis(trimethylsilyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Disilaoct-4-yne, 2,2,7,7-tetramethyl-3,3,6,6-tetrakis(trimethylsilyl)- is a silicon-containing organic compound with the molecular formula C22H54Si6. This compound is notable for its unique structure, which includes multiple silicon atoms and trimethylsilyl groups. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Disilaoct-4-yne, 2,2,7,7-tetramethyl-3,3,6,6-tetrakis(trimethylsilyl)- typically involves the reaction of appropriate silicon-containing precursors under controlled conditions. One common method involves the use of trimethylsilylacetylene and a silicon-based reagent in the presence of a catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive silicon-containing reagents.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Disilaoct-4-yne, 2,2,7,7-tetramethyl-3,3,6,6-tetrakis(trimethylsilyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon-containing alcohols or ketones, while reduction can produce silicon-containing alkanes.
Aplicaciones Científicas De Investigación
2,7-Disilaoct-4-yne, 2,2,7,7-tetramethyl-3,3,6,6-tetrakis(trimethylsilyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other silicon-containing compounds.
Biology: Investigated for its potential use in biological systems due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the development of advanced materials and coatings due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2,7-Disilaoct-4-yne, 2,2,7,7-tetramethyl-3,3,6,6-tetrakis(trimethylsilyl)- involves its interaction with various molecular targets and pathways. The silicon atoms and trimethylsilyl groups can participate in various chemical reactions, leading to the formation of new compounds. The exact molecular targets and pathways depend on the specific application and the conditions under which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2,7-Disilaoct-4-ene, 2,2,7,7-tetramethyl-: Similar structure but with a double bond instead of a triple bond.
3-Octen-5-yne, 2,2,7,7-tetramethyl-: Similar structure with different functional groups.
Uniqueness
2,7-Disilaoct-4-yne, 2,2,7,7-tetramethyl-3,3,6,6-tetrakis(trimethylsilyl)- is unique due to its multiple silicon atoms and trimethylsilyl groups, which impart distinct chemical properties
Propiedades
Número CAS |
20932-80-3 |
|---|---|
Fórmula molecular |
C22H54Si6 |
Peso molecular |
487.2 g/mol |
Nombre IUPAC |
trimethyl-[1,1,4,4,4-pentakis(trimethylsilyl)but-2-ynyl]silane |
InChI |
InChI=1S/C22H54Si6/c1-23(2,3)21(24(4,5)6,25(7,8)9)19-20-22(26(10,11)12,27(13,14)15)28(16,17)18/h1-18H3 |
Clave InChI |
ZOVHEXYJTVBFAS-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C(C#CC([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-phenyl-7-(3-(3-(3-(trifluoromethyl)phenyl)ureido)benzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11957421.png)








![4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl 4-fluorobenzoate](/img/structure/B11957458.png)




